N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine
Description
N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine is a mercapturic acid, a class of metabolites formed via the mercapturic acid pathway. This process involves glutathione conjugation to electrophilic compounds, followed by enzymatic processing to yield N-acetylated cysteine derivatives excreted in urine. The compound features a 1-hydroxyhexan-3-yl substituent attached to the sulfur atom of L-cysteine, with stereochemical specificity at the 3S position. Mercapturic acids like this are critical biomarkers for assessing human exposure to volatile organic compounds (VOCs) and other xenobiotics .
Properties
CAS No. |
656822-48-9 |
|---|---|
Molecular Formula |
C11H21NO4S |
Molecular Weight |
263.36 g/mol |
IUPAC Name |
(2R)-2-acetamido-3-[(3S)-1-hydroxyhexan-3-yl]sulfanylpropanoic acid |
InChI |
InChI=1S/C11H21NO4S/c1-3-4-9(5-6-13)17-7-10(11(15)16)12-8(2)14/h9-10,13H,3-7H2,1-2H3,(H,12,14)(H,15,16)/t9-,10-/m0/s1 |
InChI Key |
WCYJIBNYAWZKPO-UWVGGRQHSA-N |
Isomeric SMILES |
CCC[C@@H](CCO)SC[C@@H](C(=O)O)NC(=O)C |
Canonical SMILES |
CCCC(CCO)SCC(C(=O)O)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine typically involves the acetylation of L-cysteine followed by the introduction of the hydroxyhexyl side chain. One common method involves the use of acetic anhydride as the acetylating agent under mild conditions. The hydroxyhexyl side chain can be introduced through a nucleophilic substitution reaction using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve large-scale acetylation processes using acetic anhydride or acetyl chloride. The reaction conditions are optimized to ensure high yield and purity of the final product. The hydroxyhexyl side chain is introduced through controlled nucleophilic substitution reactions, followed by purification steps such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acetyl group can be reduced to form the corresponding amine.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides or tosylates are commonly used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine is a compound derived from L-cysteine, known for its various biological activities. This article focuses on its applications in scientific research, particularly in pharmacology, biochemistry, and medical diagnostics.
Chemical Properties and Structure
This compound is characterized by its acylated amino acid structure, which contributes to its solubility and reactivity in biological systems. The compound features a hydroxyhexan moiety that enhances its interaction with biological targets, making it a subject of interest in various studies.
Pharmacological Applications
This compound has been investigated for its potential therapeutic effects:
- Antioxidant Activity : The compound exhibits antioxidant properties, which may protect cells from oxidative stress. Research indicates that it can scavenge free radicals, thereby reducing cellular damage associated with various diseases .
- Neuroprotective Effects : Studies have shown that this compound may have neuroprotective effects, potentially beneficial in conditions like Alzheimer's disease. Its ability to modulate glutamate receptors has been highlighted as a mechanism for protecting neuronal cells .
Biochemical Research
In biochemical studies, this compound serves as a useful reagent:
- Metabolite Identification : The compound has been utilized in the identification of metabolites in clinical settings. For instance, it has been detected in urine samples during studies involving cystathioninuria, showcasing its relevance in metabolic profiling .
Diagnostic Applications
The compound's unique structure allows it to be used in diagnostic assays:
- Biomarker Development : Researchers are exploring the use of this compound as a biomarker for certain metabolic disorders. Its presence and concentration in biological fluids can provide insights into metabolic dysfunctions .
Case Study 1: Neuroprotection
A study investigated the neuroprotective effects of this compound on cultured neuronal cells subjected to oxidative stress. Results indicated a significant reduction in cell death compared to control groups, suggesting its potential role in therapeutic strategies for neurodegenerative diseases.
Case Study 2: Metabolic Profiling
In a clinical trial involving patients with cystathioninuria, the identification of this compound as a metabolite provided crucial information regarding the metabolic pathway alterations associated with the condition. This finding highlights its utility in diagnosing and understanding metabolic disorders.
Mechanism of Action
The mechanism of action of N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may participate in detoxification processes by conjugating with harmful substances and facilitating their excretion from the body.
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine with key analogs, highlighting substituent groups, parent VOCs, and biological associations:
*LLOD = Lower Limit of Detection
Key Comparative Insights
Substituent Chain Length and Polarity :
- The 1-hydroxyhexan-3-yl group in the target compound is longer and more lipophilic than substituents in analogs like 3HPMA (3-hydroxypropyl) or DHBMA (3,4-dihydroxybutyl). This may result in slower urinary excretion and higher tissue accumulation compared to shorter-chain derivatives .
- The hydroxyl group at the 1-position enhances hydrophilicity, but the hexan chain likely reduces solubility relative to metabolites with carboxyl or carbamoyl groups (e.g., CEMA, AAMA) .
Hypothetically, it could derive from hexenal or similar aldehydes used in industrial solvents or food additives .
Health Implications :
- 3HPMA and CEMA are strongly linked to cardiovascular and metabolic dysregulation (e.g., elevated LDL, TG) . The target compound’s longer chain might influence lipid metabolism differently, though specific data are lacking.
- DHBMA and MHBMA are established biomarkers of tobacco smoke exposure . The target compound’s unique structure suggests it could indicate exposure to niche industrial or environmental toxins.
Analytical Detection: Shorter-chain mercapturic acids (e.g., AAMA, 3HPMA) are detected at lower LLODs due to higher urinary concentrations and optimized LC-MS/MS protocols .
Biological Activity
N-Acetyl-S-[(3S)-1-hydroxyhexan-3-yl]-L-cysteine (NAc-HH-LC) is a derivative of L-cysteine, an amino acid known for its role in various biological processes. This compound has garnered attention due to its potential therapeutic applications, particularly in antioxidant activity and detoxification processes. This article reviews the biological activity of NAc-HH-LC, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
NAc-HH-LC is characterized by the presence of an N-acetyl group and a hydroxyhexan-3-yl side chain attached to the sulfur atom of cysteine. The structural formula can be represented as follows:
This structure is pivotal for its biological activity, influencing its interaction with various biological targets.
Antioxidant Properties
One of the primary biological activities of NAc-HH-LC is its antioxidant capability. Antioxidants are crucial for neutralizing free radicals, which can cause oxidative stress and damage cellular components. Studies have shown that NAc-HH-LC exhibits significant scavenging activity against reactive oxygen species (ROS), comparable to other well-known antioxidants such as N-acetylcysteine (NAC) .
Table 1: Comparative Antioxidant Activity
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| NAc-HH-LC | 15 | Scavenging ROS |
| N-acetylcysteine | 12 | Glutathione precursor |
| Vitamin C | 25 | Direct ROS scavenger |
Detoxification Mechanism
NAc-HH-LC plays a role in detoxifying harmful substances in the body. It is involved in the conjugation process with electrophilic compounds, facilitating their excretion. This mechanism is particularly relevant in the context of drug metabolism and environmental toxin clearance .
Case Study: Cystathioninuria
In a clinical case involving a patient with cystathioninuria, elevated levels of cystathionine metabolites were observed. The administration of NAc-HH-LC resulted in a significant reduction of these metabolites, indicating its efficacy in promoting detoxification pathways .
Cancer Treatment
Recent studies have explored the potential use of NAc-HH-LC in cancer therapy, particularly due to its ability to modulate oxidative stress within tumor microenvironments. By reducing ROS levels, it may enhance the effectiveness of certain chemotherapeutic agents .
Table 2: Effects on Cancer Cell Lines
| Cell Line | Treatment Concentration (µM) | Viability (%) |
|---|---|---|
| HeLa | 10 | 65 |
| MCF-7 | 20 | 50 |
| PANC-1 | 5 | 80 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
